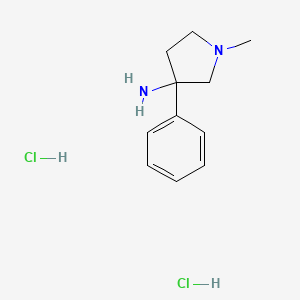

1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride

Description

Properties

Molecular Formula |

C11H18Cl2N2 |

|---|---|

Molecular Weight |

249.18 g/mol |

IUPAC Name |

1-methyl-3-phenylpyrrolidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c1-13-8-7-11(12,9-13)10-5-3-2-4-6-10;;/h2-6H,7-9,12H2,1H3;2*1H |

InChI Key |

KTRSJLOTHIHTBT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)(C2=CC=CC=C2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride typically involves the reaction of 1-methylpyrrolidine with phenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and yield .

Chemical Reactions Analysis

1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

While the search results do not provide information specifically for "1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride", they do offer insights into related compounds and their applications, which can help infer potential uses and research directions.

Here's what can be gathered:

Scientific Research Applications

Pyrrolidine Derivatives: Pyrrolidine derivatives, including chiral compounds like (3S)-1-phenylpyrrolidin-3-amine dihydrochloride, are broadly used in medicinal chemistry due to their diverse biological activities.

Applications of (3S)-1-phenylpyrrolidin-3-amine dihydrochloride :

- Chemistry: As a building block in synthesizing complex molecules and as a chiral auxiliary in asymmetric synthesis.

- Biology: For study of potential biological activities, such as effects on enzymes and receptors.

- Medicine: For potential therapeutic uses, like the development of drugs for neurological disorders.

- Industry: In the production of pharmaceuticals.

Synthesis and Production: The synthesis of related compounds involves building the pyrrolidine ring and adding functional groups. Industrial production involves optimized conditions for high yield and purity, including crystallization and purification.

Biological Activity of (3S)-1-phenylpyrrolidin-3-amine dihydrochloride :

- Influences neurotransmitter systems, like dopamine and norepinephrine, suggesting uses for treating ADHD and depression.

- Interacts with receptors, including serotonin receptors, which are involved in mood regulation.

Structure-Activity Relationship (SAR) Studies:

- SAR studies on pyrimidine derivatives show how modifications to substituents can optimize potency and lipophilicity, which is relevant to designing more effective compounds .

- For example, conformational restriction of an N-methylphenethylamine group or exchange of a morpholine substituent can significantly increase inhibitory potency .

Comparative Analysis :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-Phenylpyrrolidin-3-amine HCl | Chiral amine with similar structure | Studied for CNS effects; stimulant properties |

| 1-(4-Fluorophenyl)pyrrolidine | Fluorinated phenyl group | Increased lipophilicity; potential for bioavailability |

| 1-(4-Methylphenyl)pyrrolidine | Methyl substitution | Altered metabolic stability; varied receptor interactions |

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways within cells .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Backbone

Key Observations :

Comparison with Non-Pyrrolidine Dihydrochloride Salts

Key Observations :

- Structural Complexity : Berotralstat dihydrochloride () has a multi-ring system with fluorinated groups, contrasting with the simpler pyrrolidine core of the target compound.

- Therapeutic Use : Trientine dihydrochloride () exemplifies how dihydrochloride salts are utilized in metal chelation, whereas the target compound’s phenylpyrrolidine structure may target neurological or metabolic pathways.

Physicochemical and Pharmacological Differences

Solubility and Stability

- Dihydrochloride Salts: Compounds like 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride exhibit higher water solubility than their free base or monohydrochloride counterparts due to the presence of two HCl molecules .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride?

Answer:

The synthesis typically involves a multi-step process starting with pyrrolidine derivatives and benzylamine precursors. A common method includes:

Ring formation : Alkylation of pyrrolidinone derivatives with benzyl halides to introduce the phenyl group (modified from benzylamine reactions in ).

Amine functionalization : Reductive amination or nucleophilic substitution to introduce the methyl group at the 3-position.

Salt formation : Conversion to the dihydrochloride salt via treatment with hydrochloric acid (HCl) under controlled pH and temperature to ensure purity and stability .

Key parameters include solvent selection (e.g., ethanol or dichloromethane), reaction time (12–24 hours), and purification via recrystallization .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the pyrrolidine ring, methyl, and phenyl substituents (e.g., δ 2.5–3.5 ppm for pyrrolidine protons, δ 7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 277.23 g/mol for the dihydrochloride form) .

- X-ray Crystallography : For crystalline derivatives, resolving bond angles and salt conformation .

Advanced: How can enantiomeric purity be ensured during the synthesis of chiral this compound?

Answer:

Chiral resolution techniques include:

- Diastereomeric salt formation : Use of chiral resolving agents like tartaric acid derivatives to separate enantiomers via differential crystallization .

- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose or cellulose-based columns) to isolate enantiomers .

- Asymmetric synthesis : Catalytic methods using chiral ligands (e.g., BINAP) to control stereochemistry during key steps like reductive amination .

Advanced: What methodologies are recommended for analyzing contradictory pharmacological data involving this compound?

Answer:

Contradictions in receptor binding or toxicity data require:

Dose-response validation : Repetition of assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

Receptor profiling : Competitive binding assays (e.g., radioligand displacement) against a panel of targets (e.g., serotonin, dopamine receptors) to assess selectivity .

Metabolic stability testing : Liver microsome assays to rule out metabolite interference .

Statistical rigor : Use of ANOVA or Bayesian analysis to quantify variability between studies .

Basic: What are the solubility and stability considerations for this compound in aqueous buffers?

Answer:

- Solubility : The dihydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C) compared to the free base. For buffered solutions (pH 4–6), use phosphate or citrate buffers to prevent precipitation .

- Stability : Store at –20°C in desiccated conditions. Avoid prolonged exposure to light or temperatures >40°C, which may degrade the pyrrolidine ring .

Advanced: How can researchers optimize analytical methods for detecting trace impurities in synthesized batches?

Answer:

- HPLC-MS/MS : Use reverse-phase C18 columns with a gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Detect low-abundance species via tandem MS in MRM mode .

- ICP-MS : For heavy metal contamination (e.g., Pd from catalysts), limit detection to <1 ppm .

- Forced degradation studies : Expose samples to heat, light, or acidic/alkaline conditions to identify degradation products .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal as hazardous chemical waste .

Advanced: What computational modeling approaches are suitable for predicting the compound’s receptor interactions?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to serotonin or sigma receptors. Validate with MD simulations (e.g., GROMACS) to assess binding stability .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC values to predict activity against related targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.